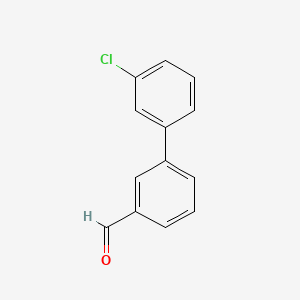

3-(3-Chlorphenyl)benzaldehyd

Übersicht

Beschreibung

3-(3-Chlorophenyl)benzaldehyde, also known as m-Chlorobenzaldehyde, is an organic compound with the molecular formula C13H9ClO. It is used as a medicine, dye intermediates, and specialty chemicals .

Synthesis Analysis

The synthesis of related compounds, such as 3-amino-2-cyanothiophenes and 3-alkoxy-4-cyanothiophenes, involves multi-step processes that can be adapted for the synthesis of 3-(3-Chlorophenyl)benzaldehyde. For instance, the one-pot synthesis of 3-amino-2-cyanothiophenes involves the use of LDA, O-ethyl thioformate, and 2-chloroacetonitrile to afford thiophenes in moderate to good yields .Molecular Structure Analysis

The molecular structure of 3-(3-Chlorophenyl)benzaldehyde was determined by DFT calculations using the BP86-D functional and a TZP basis set . The geometry optimizations and vibrational frequencies were calculated, and Natural atomic orbital charges were investigated using NBO 6.0 program .Chemical Reactions Analysis

The chemical reactions of 3-(3-Chlorophenyl)benzaldehyde can be inferred from the reactions of similar cyanothiophene compounds. For example, the conversion of 3-amino-2-cyano-4-phenylthiophene to various functionalized thieno [3,2-d]pyrimidines indicates that cyanothiophene compounds can undergo further chemical transformations to yield more complex structures .Physical And Chemical Properties Analysis

3-(3-Chlorophenyl)benzaldehyde has a molecular weight of 216.66 g/mol. It is a clear colourless to light yellow liquid .Wissenschaftliche Forschungsanwendungen

Katalyse in der organischen Synthese

3-(3-Chlorphenyl)benzaldehyd: wird bei der Synthese von Schiff-Base-Metallkomplexen verwendet, die für ihre katalytischen Aktivitäten bekannt sind . Diese Komplexe sind besonders effektiv in Claisen-Schmidt-Kondensationsreaktionen, die für die Synthese von Chalkonderivaten entscheidend sind . Das Vorhandensein der Chlorphenylgruppe kann die elektronischen Eigenschaften des Katalysators beeinflussen und möglicherweise seine Effizienz und Selektivität verbessern.

Pharmazeutische Forschung

Im Bereich der Pharmazeutika dient This compound als Vorläufer bei der Synthese von Chalkonderivaten. Diese Derivate zeigen ein breites Spektrum an pharmakologischen Eigenschaften, darunter antimikrobielle, entzündungshemmende und krebshemmende Aktivitäten . Der Chlorphenylrest kann entscheidend für die Modulation der biologischen Aktivität dieser Verbindungen sein.

Umweltanwendungen

Diese Verbindung wurde als wertvolle Chemikalie in der Umweltforschung identifiziert. Ihre Rolle bei der Synthese verschiedener organischer Verbindungen bedeutet, dass sie zur Entwicklung neuer Materialien und Technologien für die Umweltbehebung und die Kontrolle der Umweltverschmutzung eingesetzt werden kann .

Materialwissenschaften

In der Materialwissenschaft kann This compound an der Entwicklung neuer polymerer Materialien beteiligt sein. Seine aromatische Struktur macht ihn für die Einarbeitung in Polymere geeignet, was zu Materialien mit erhöhter thermischer Stabilität, mechanischer Festigkeit oder neuartigen elektronischen Eigenschaften führen könnte .

Analytische Chemie

This compound: wird in der analytischen Chemie aufgrund seiner gut definierten spektralen Eigenschaften als Standard oder Reagenz verwendet. Es kann bei der Kalibrierung von Instrumenten helfen und als Referenzverbindung in verschiedenen analytischen Techniken dienen .

Organische Synthese

Diese Verbindung ist ein Schlüsselzwischenprodukt bei der Synthese von Indolderivaten, die in vielen Naturprodukten und Pharmazeutika vorkommen. Seine Reaktivität ermöglicht die Konstruktion komplexer Moleküle, die in der medizinischen Chemie von Bedeutung sind .

Wirkmechanismus

While the exact mechanism of action for 3-(3-Chlorophenyl)benzaldehyde is not specified, chalcone derivatives, which are structurally similar, have been shown to exhibit interleukin (IL)-1 synthesis inhibition and human immunodeficiency virus (HIV)-1 reverse transcriptase, as well as antibacterial, antihyperglycaemic, antiinflammatory, sedative/hypnotic, analgesic and antipyretic activities .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept away from open flames, hot surfaces, and sources of ignition .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-(3-Chlorophenyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which are involved in its metabolism. The interaction with aldehyde dehydrogenase leads to the oxidation of the aldehyde group to a carboxylic acid, while cytochrome P450 enzymes facilitate its hydroxylation . These interactions are crucial for the compound’s biotransformation and its subsequent biological effects.

Cellular Effects

3-(3-Chlorophenyl)benzaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and survival. Its impact on cellular metabolism includes changes in the levels of reactive oxygen species (ROS) and the activation of antioxidant defense mechanisms.

Molecular Mechanism

The molecular mechanism of action of 3-(3-Chlorophenyl)benzaldehyde involves its binding interactions with specific biomolecules. It can act as an inhibitor of certain enzymes, such as aldehyde dehydrogenase, by forming a covalent bond with the active site of the enzyme . This inhibition leads to the accumulation of aldehydes, which can induce cellular stress and apoptosis. Additionally, 3-(3-Chlorophenyl)benzaldehyde can activate transcription factors such as Nrf2, which regulates the expression of antioxidant genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-Chlorophenyl)benzaldehyde can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and air . Long-term studies have shown that prolonged exposure to 3-(3-Chlorophenyl)benzaldehyde can lead to sustained oxidative stress and alterations in cellular function, including changes in cell viability and proliferation.

Dosage Effects in Animal Models

The effects of 3-(3-Chlorophenyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects . At high doses, 3-(3-Chlorophenyl)benzaldehyde can induce toxic effects, including liver damage, oxidative stress, and apoptosis. These adverse effects highlight the importance of determining the appropriate dosage for experimental studies.

Metabolic Pathways

3-(3-Chlorophenyl)benzaldehyde is involved in several metabolic pathways, including its oxidation by aldehyde dehydrogenase and hydroxylation by cytochrome P450 enzymes . These metabolic reactions lead to the formation of metabolites such as 3-(3-chlorophenyl)benzoic acid and hydroxylated derivatives. The compound’s metabolism can also affect metabolic flux and the levels of various metabolites, influencing cellular function and homeostasis.

Transport and Distribution

The transport and distribution of 3-(3-Chlorophenyl)benzaldehyde within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and facilitated transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments, affecting its localization and activity.

Subcellular Localization

3-(3-Chlorophenyl)benzaldehyde exhibits specific subcellular localization, which can influence its activity and function. The compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in its metabolism . Additionally, it can be targeted to the mitochondria, where it affects mitochondrial function and induces oxidative stress. The subcellular localization of 3-(3-Chlorophenyl)benzaldehyde is regulated by targeting signals and post-translational modifications that direct it to specific compartments.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQURWBRLRLXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362643 | |

| Record name | 3-(3-chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400745-60-0 | |

| Record name | 3-(3-chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400745-60-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-(3-nitrophenyl)acetic Acid](/img/structure/B1597983.png)

![3-[[4-[(2,4-Dinitrophenyl)azo]phenyl](2-hydroxyethyl)amino]propiononitrile](/img/structure/B1597999.png)